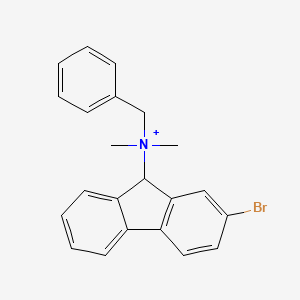![molecular formula C21H42N2O2 B14461459 Tetradecanamide, N-[3-(4-morpholinyl)propyl]- CAS No. 66161-54-4](/img/structure/B14461459.png)
Tetradecanamide, N-[3-(4-morpholinyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanamide, N-[3-(4-morpholinyl)propyl]-: is a chemical compound with the molecular formula C21H42N2O2 . It is known for its unique structure, which includes a morpholine ring attached to a tetradecanamide chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[3-(4-morpholinyl)propyl]- typically involves the reaction of tetradecanoic acid with 3-(4-morpholinyl)propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of Tetradecanamide, N-[3-(4-morpholinyl)propyl]- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Tetradecanamide, N-[3-(4-morpholinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetradecanamide, N-[3-(4-morpholinyl)propyl]- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study the interactions between amides and biological molecules, providing insights into enzyme-substrate interactions and protein-ligand binding .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets .
Industry: In industrial applications, Tetradecanamide, N-[3-(4-morpholinyl)propyl]- can be used as a surfactant or emulsifier, aiding in the formulation of various products .
Wirkmechanismus
The mechanism by which Tetradecanamide, N-[3-(4-morpholinyl)propyl]- exerts its effects involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The tetradecanamide chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
- N-(3-Morpholinopropyl)tetradecanamide
- 3-Myristoylamidopropyl morpholine
- N-(3-Morpholinopropyl)myristamide
Uniqueness: Tetradecanamide, N-[3-(4-morpholinyl)propyl]- is unique due to its specific combination of a morpholine ring and a tetradecanamide chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
66161-54-4 |
|---|---|
Molekularformel |
C21H42N2O2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)tetradecanamide |
InChI |
InChI=1S/C21H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(24)22-15-13-16-23-17-19-25-20-18-23/h2-20H2,1H3,(H,22,24) |
InChI-Schlüssel |
SGMPITCSYKANAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


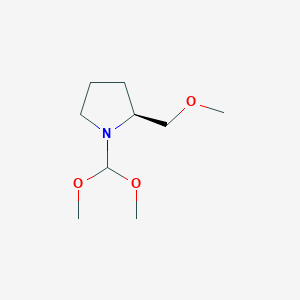
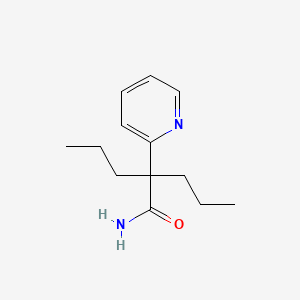


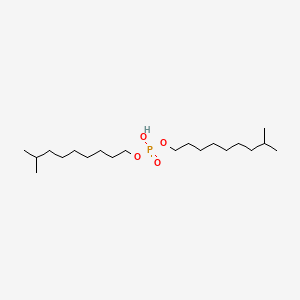
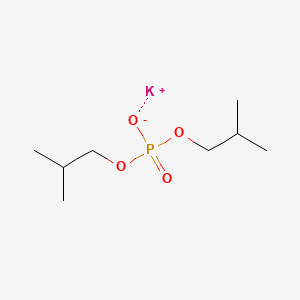

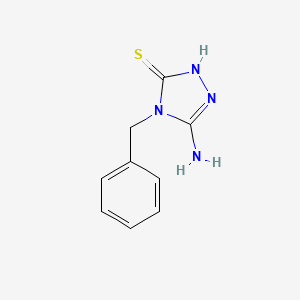


![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)

